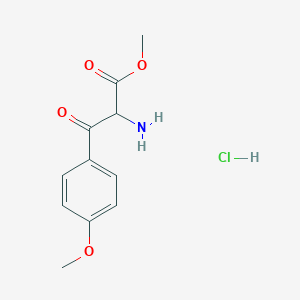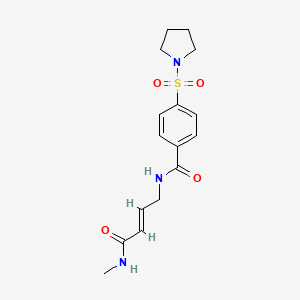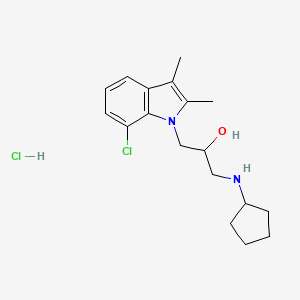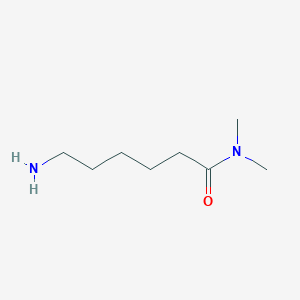
Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride, also known as MAM-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. This compound belongs to the aminoalkylindole family and acts as a potent agonist of the CB1 and CB2 receptors.
作用機序
Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body and play a crucial role in many physiological processes. By activating these receptors, Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride can modulate the release of neurotransmitters and other signaling molecules, leading to a wide range of effects on the body.
Biochemical and Physiological Effects:
Some of the most notable biochemical and physiological effects of Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride include its ability to induce analgesia, reduce inflammation, and modulate immune function. Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for mood disorders such as anxiety and depression.
実験室実験の利点と制限
One of the main advantages of using Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid signaling on various physiological processes with a high degree of specificity. However, the use of synthetic cannabinoids such as Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride in lab experiments can also be limited by their potential for off-target effects and toxicity.
将来の方向性
There are many potential future directions for research on Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride and other synthetic cannabinoids. Some of the most promising areas of study include the development of novel therapeutic agents based on the structure of Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride, the investigation of the molecular mechanisms underlying its effects on the body, and the exploration of its potential for use in personalized medicine. Additionally, further research is needed to fully understand the risks and benefits of using synthetic cannabinoids in clinical settings.
合成法
The synthesis of Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride involves the reaction of 1-(5-fluoropentyl)-3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid with methylamine hydrochloride and acetic anhydride. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
科学的研究の応用
Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine. Some of the most promising areas of research include its use as an analgesic, anti-inflammatory, and anti-cancer agent. Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c1-15-8-5-3-7(4-6-8)10(13)9(12)11(14)16-2;/h3-6,9H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRKMVQDFUDOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(6-methoxypyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2422412.png)





![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2422421.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-fluorophenyl)amino]pyridine-3-carboxylate](/img/structure/B2422423.png)

![Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B2422427.png)
